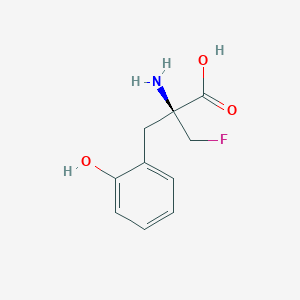
(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom and a hydroxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid typically involves multi-step organic synthesis. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The process may start with the protection of the amino group, followed by the introduction of the fluorine atom through nucleophilic substitution. The hydroxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction. The final steps often involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the fluorine atom can introduce different functional groups.
Scientific Research Applications
(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxybenzyl group can also contribute to the compound’s overall activity by interacting with hydrophobic pockets in the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid: Lacks the chiral center, which may affect its biological activity.
2-Amino-3-chloro-2-(2-hydroxybenzyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
2-Amino-3-fluoro-2-(2-methoxybenzyl)propanoic acid:
Uniqueness
(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is unique due to its chiral center, which can impart specific stereochemical properties and enhance its biological activity
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(fluoromethyl)-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c11-6-10(12,9(14)15)5-7-3-1-2-4-8(7)13/h1-4,13H,5-6,12H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
SSUQWBWODPHJDZ-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@](CF)(C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CF)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















